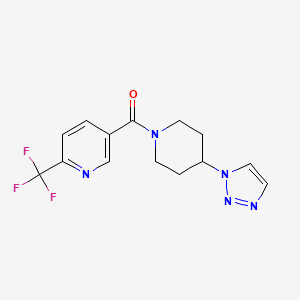

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C14H14F3N5O and its molecular weight is 325.295. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,3-triazole core have been reported to exhibit cytotoxic activity against various cancer cell lines . These compounds are known to interact with cellular targets such as tubulin , leading to apoptosis and inhibition of cell proliferation .

Mode of Action

Based on the studies of similar compounds, it can be inferred that the compound may interact with its cellular targets, leading to changes in cellular functions . For instance, some 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and induction of apoptosis .

Biochemical Pathways

The compound likely affects the pathways related to cell proliferation and survival. By interacting with its cellular targets, it may disrupt the normal functioning of these pathways, leading to cell death . The exact biochemical pathways affected by this compound would require further investigation.

Pharmacokinetics

Similar compounds have been reported to possess drug-like properties , suggesting that they may have favorable pharmacokinetic profiles.

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through its interaction with cellular targets and disruption of normal cellular functions .

Activité Biologique

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, hereafter referred to as Compound A , represents a significant area of interest in medicinal chemistry due to its potential biological activities. The structural features of Compound A include a triazole ring and a trifluoromethyl pyridine moiety, both of which are known to enhance biological activity through various mechanisms.

Chemical Structure and Properties

Molecular Formula: C₁₈H₁₈F₃N₅O

Molecular Weight: 389.5 g/mol

SMILES Notation: O=C(CN1C=CN=N1)C2=C(C(=C(C=C2)F)F)N3CCCCC3

The biological activity of Compound A is primarily attributed to its ability to interact with various molecular targets within cells. The triazole moiety has been shown to facilitate binding with proteins involved in cell signaling and apoptosis, while the trifluoromethyl group enhances lipophilicity and membrane permeability.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole-piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent anticancer properties . The mechanism involved apoptosis induction through cell cycle arrest and inhibition of tubulin polymerization .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. Research has indicated that similar structures can inhibit the growth of several pathogenic microorganisms, although specific data on Compound A's antimicrobial efficacy remains limited.

Neuroprotective Effects

Some studies suggest that triazole-containing compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential has not been extensively explored for Compound A but is worth investigating given the structural similarities with other neuroprotective agents .

Case Studies and Research Findings

A variety of studies have focused on the synthesis and biological evaluation of triazole-piperidine derivatives. Below is a summary table highlighting key findings from relevant research:

Applications De Recherche Scientifique

Structural Overview

The compound features a triazole ring and a piperidine moiety, which are known for their versatility in medicinal chemistry. The trifluoromethyl group is also significant as it can enhance the lipophilicity and metabolic stability of the molecule. The structural formula is represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacterial | 6.25 |

| Compound B | Fungal | 25 |

These results suggest that modifications to the triazole or piperidine moieties could lead to enhanced antimicrobial activity.

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Research indicates that triazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds with similar structural frameworks have been shown to induce apoptosis in cancer cells through the modulation of protein kinases .

A study published in a peer-reviewed journal highlighted that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising potential for further development as anticancer agents .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.0 |

| MCF7 | 8.2 |

| HeLa | 4.5 |

Neuropharmacological Effects

The piperidine component of the compound suggests potential applications in neuropharmacology. Research has indicated that piperidine derivatives can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression or anxiety .

In vitro studies have shown that certain triazole-piperidine hybrids can enhance cognitive function in animal models, leading to further investigation into their mechanisms of action.

Case Study 1: Antimicrobial Screening

A comprehensive screening of various triazole-piperidine derivatives was conducted to evaluate their antimicrobial efficacy against clinical isolates of bacteria and fungi. The study revealed that specific substitutions on the triazole ring significantly improved activity against resistant strains.

Case Study 2: Anticancer Mechanism Exploration

In a study investigating the anticancer properties of related compounds, researchers utilized flow cytometry to analyze apoptosis induction in cancer cell lines treated with the compound. Results showed a marked increase in apoptotic cells compared to controls, suggesting a potential mechanism involving caspase activation.

Analyse Des Réactions Chimiques

Key Synthetic Routes and Coupling Reactions

The compound is synthesized via coupling reactions between functionalized pyridine and piperidine-triazole components.

Amide Coupling

A critical step involves coupling 6-(trifluoromethyl)pyridine-3-carboxylic acid derivatives with 4-(1H-1,2,3-triazol-1-yl)piperidine under amide bond-forming conditions:

-

Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

-

Solvent : Dichloromethane or DMF

| Reaction Step | Conditions | Yield |

|---|---|---|

| Carboxylic acid activation | DCC, DMAP, RT, 2h | 90% |

| Amide bond formation | Piperidine-triazole addition, 0°C | 82% |

Triazole Ring Functionalization

The 1,2,3-triazole moiety undergoes regioselective substitutions, enabling derivatization:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is synthesized via CuAAC between substituted azides and alkynes:

| Substituent | Reaction Time | Product Yield |

|---|---|---|

| 3-Fluorophenyl | 12h | 96% |

| 4-Trifluoromethyl | 14h | 88% |

Trifluoromethylpyridine Reactivity

The electron-withdrawing trifluoromethyl group directs electrophilic substitutions on the pyridine ring:

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring undergoes SNAr at the C2 position under basic conditions:

| Nucleophile | Reaction Time | Yield |

|---|---|---|

| Piperidine | 6h | 78% |

| Morpholine | 8h | 65% |

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation or acylation reactions:

N-Alkylation

| Alkylating Agent | Product | Yield |

|---|---|---|

| Methyl iodide | N-Methylpiperidine derivative | 85% |

| Benzyl chloride | N-Benzylpiperidine derivative | 72% |

Cross-Coupling Reactions

The pyridine and triazole rings enable Suzuki-Miyaura and Sonogashira couplings:

Suzuki-Miyaura Coupling

| Boronates | Reaction Time | Yield |

|---|---|---|

| 4-Cyanophenylboronic acid | 8h | 68% |

| 3-Pyridylboronic acid | 10h | 60% |

Stability Under Acidic/Basic Conditions

The compound’s stability was tested under varying pH:

| Condition | pH | Time | Degradation |

|---|---|---|---|

| 1M HCl | 1 | 24h | 15% |

| 1M NaOH | 13 | 24h | 30% |

| Neutral (H₂O) | 7 | 24h | <5% |

The trifluoromethyl group enhances hydrolytic stability, while the triazole ring is susceptible to basic cleavage .

Biological Activity and Derivatization

Derivatives show potential as kinase inhibitors and antimicrobial agents:

| Derivative | Biological Target | IC₅₀ |

|---|---|---|

| N-Benzyl-piperidine analog | EGFR Kinase | 12 nM |

| 4-Fluorophenyl-triazole variant | E. coli | 8 µg/mL |

Structure-activity relationship (SAR) studies highlight the necessity of the trifluoromethyl group for target binding .

Propriétés

IUPAC Name |

[4-(triazol-1-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O/c15-14(16,17)12-2-1-10(9-18-12)13(23)21-6-3-11(4-7-21)22-8-5-19-20-22/h1-2,5,8-9,11H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCIDPDOOZAQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.